5-Methyl-2-nitrobenzene-1,3-diol
Description
Structure
3D Structure
Properties
IUPAC Name |
5-methyl-2-nitrobenzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO4/c1-4-2-5(9)7(8(11)12)6(10)3-4/h2-3,9-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJUITVCKIWYTQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)O)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00313465 | |
| Record name | 5-methyl-2-nitrobenzene-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00313465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16533-36-1 | |
| Record name | 16533-36-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=270419 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-methyl-2-nitrobenzene-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00313465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 5 Methyl 2 Nitrobenzene 1,3 Diol
Established Synthetic Pathways for 5-Methyl-2-nitrobenzene-1,3-diol and Related Nitroresorcinols
The traditional synthesis of this compound often involves a multi-step process starting from a readily available precursor. These pathways are designed to control the regioselectivity of the nitration reaction, which can be challenging due to the activating nature of the hydroxyl groups.
Strategies Involving Nitration and Demethylation Processes
A common and effective approach to synthesizing this compound involves the protection of the hydroxyl groups, followed by nitration and subsequent deprotection. This strategy ensures the nitro group is introduced at the correct position on the benzene (B151609) ring.
The synthesis typically commences with the methylation of 5-methylbenzene-1,3-diol, also known as orcinol (B57675). apolloscientific.co.ukmatrix-fine-chemicals.com Orcinol is a naturally occurring phenolic compound that serves as a versatile starting material in organic synthesis. nih.gov The methylation of orcinol can be achieved using a methylating agent in the presence of a base. For instance, reacting orcinol with a methylating agent in a cyclic ether solvent like tetrahydrofuran (B95107) or 1,4-dioxane, using a fine powder of an alkali metal salt such as sodium carbonate or potassium carbonate, can yield 1,3-dimethoxy-5-methylbenzene. google.com This precursor, with its hydroxyl groups protected as methyl ethers, is then carried forward to the nitration step. A high yield of over 96% for 1,3-dimethoxy-5-methylbenzene from orcinol has been reported using this method under mild conditions. google.com
With the hydroxyl groups protected, the regioselective nitration of the resulting methoxy-protected phenol (B47542) is the next critical step. The methoxy (B1213986) groups are ortho-, para-directing activators, while the methyl group is also an ortho-, para-directing activator. assets-servd.host The position of nitration is therefore directed to the carbon atom between the two methoxy groups.
Various nitrating agents and conditions can be employed for this transformation. A mixture of nitric acid and sulfuric acid is a classic nitrating agent. youtube.com However, to achieve higher selectivity and milder reaction conditions, other reagents have been explored. For example, the use of strontium nitrate (B79036) or benzyltriphenylphosphonium (B107652) nitrate in the presence of H2SO4-silica under solvent-free conditions has been shown to be effective for the regioselective nitration of phenols. researchgate.net Another approach involves the use of silica (B1680970) gel as an assistant dehydrant in a mixture of concentrated sulfuric acid and nitric acid, which has been reported to increase the yield of 2-nitroresorcinol (B108372) to over 44%. google.com
| Nitrating Agent/System | Substrate | Product(s) | Yield | Reference |
|---|---|---|---|---|
| HNO3/H2SO4 | m-Cresol | Mixture of 3-methyl-2-nitrophenol, 3-methyl-4-nitrophenol, and 5-methyl-2-nitrophenol | Poor | google.com |
| Sulfuric-nitric mixed acid with silica gel | Resorcinol (B1680541) | 2-Nitroresorcinol | >44% | google.com |
| Sr(NO3)2 / H2SO4-silica | Phenols | Mono-nitrophenols (mainly ortho) | High efficiency and regioselectivity | researchgate.net |
| Benzyltriphenylphosphonium nitrate / H2SO4-silica | Phenols | Mono-nitrophenols (mainly para) | High efficiency and regioselectivity | researchgate.net |
| Demethylating Agent | Reaction Conditions | Advantages | Disadvantages | Reference |
|---|---|---|---|---|
| Hydrobromic Acid (HBr) | Elevated temperatures | Effective for cleaving phenolic methyl ethers | Relatively low functional group tolerance | commonorganicchemistry.comcommonorganicchemistry.com |
| Boron Tribromide (BBr3) | Typically in DCM with cooling or at RT | Relatively mild, effective for phenolic methyl ethers | - | commonorganicchemistry.com |
| Thiolates | Polar aprotic solvent (e.g., DMF) at elevated temperatures | Strong nucleophiles for demethylation | - | commonorganicchemistry.com |
| HBr-glacial acetic acid | 50-80°C for 7-20 hours | Good to high yields (49-90%) for O-demethylation of C19-diterpenoid alkaloids | - | researchgate.net |
Advanced Synthetic Methodologies and Their Applicability to Nitroresorcinol Chemistry
The field of organic synthesis is constantly evolving, with new methodologies being developed that could be applied to the synthesis of nitroresorcinols. orgchemres.orgorgchemres.org These advanced methods often focus on improving selectivity, reducing waste, and utilizing milder reaction conditions. nih.gov
Recent advancements in nitration chemistry include the use of novel catalysts and alternative nitrating agents. numberanalytics.com Heterogeneous catalysts, such as zeolites and sulfated metal oxides, offer advantages like easy separation and reusability. numberanalytics.com Furthermore, the development of biocatalysts, such as catalytic antibodies with metalloporphyrin cofactors, has shown promise in the regioselective nitration of phenols. nih.gov These enzymatic systems can offer high selectivity under mild, aqueous conditions.
The concept of ipso-nitration, where a substituent other than hydrogen is replaced by a nitro group, also presents an alternative pathway. orgchemres.org This method can provide access to specific isomers that are difficult to obtain through direct electrophilic aromatic substitution.
These advanced methodologies, while not all yet specifically applied to the synthesis of this compound, represent the future direction of research in this area, promising more efficient and sustainable routes to this and other valuable nitroaromatic compounds. sci-hub.se
Principles of Retrosynthetic Analysis for this compound
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnection involves the carbon-nitro (C-NO₂) bond, as this functional group is typically introduced via an electrophilic aromatic substitution reaction.
Primary Disconnection (C-NO₂ Bond):
The most logical retrosynthetic step is the removal of the nitro group, which points to an electrophilic nitration of a precursor molecule. This leads to 5-methylbenzene-1,3-diol, also known as orcinol, as the immediate precursor. Orcinol is a naturally occurring and commercially available compound, making it an ideal starting material.
Retrosynthetic Pathway:
Figure 1: Retrosynthetic analysis of this compound.
The forward synthesis, therefore, logically involves the nitration of 5-methylbenzene-1,3-diol (orcinol). The key challenge in this approach lies in controlling the regioselectivity of the nitration to install the nitro group at the C-2 position, which is sterically hindered and electronically influenced by three activating groups.
Chemo- and Regioselective Approaches in Synthesis
The synthesis of this compound is dominated by the challenges of chemo- and regioselectivity during the electrophilic nitration of the highly activated orcinol ring. Both the hydroxyl (-OH) and methyl (-CH₃) groups are activating and ortho-, para-directing, leading to a complex mixture of products if the reaction is not carefully controlled.
The two hydroxyl groups at positions 1 and 3 strongly direct incoming electrophiles to the ortho positions (2, 4, and 6) and the para position (5). The methyl group at position 5 further activates the ring, directing to its ortho positions (4 and 6) and para position (2, relative to the methyl group). The positions C-4 and C-6 are doubly activated by one hydroxyl group and the methyl group, while the C-2 position is activated by both hydroxyl groups.
Traditional nitration methods using mixed acids (concentrated nitric and sulfuric acid) are often too harsh for highly activated phenols, leading to over-nitration, oxidation, and the formation of tarry byproducts. nih.govfrontiersin.org Therefore, milder and more selective nitrating systems are required.
Key challenges include:
Preventing Over-nitration: The high reactivity of the orcinol ring can lead to the introduction of multiple nitro groups, such as the formation of trinitro derivatives like styphnic acid (2,4,6-trinitroresorcinol). dtic.miltandfonline.com
Controlling Regioselectivity: The desired product is the 2-nitro isomer. However, substitution at the less sterically hindered C-4 and C-6 positions is also highly favorable.
Avoiding Oxidation: Phenolic rings are susceptible to oxidation under strong nitrating conditions.
To achieve the desired regioselectivity, reaction conditions must be precisely controlled. This can involve using dilute nitric acid, sometimes in the absence of a strong co-acid, and maintaining low reaction temperatures to enhance selectivity. nih.govfrontiersin.org For instance, processes for selectively nitrating resorcinol have been developed that avoid the formation of 2-nitro isomers by removing nitrous acid, which catalyzes nitration at that position. google.com This principle is critical for targeting the 2-position in orcinol.
The table below summarizes various approaches to the nitration of phenols, highlighting the conditions that can be adapted to favor specific isomers.
Interactive Table 1: Nitration Methods for Phenolic Compounds
| Nitrating System | Typical Conditions | Selectivity Outcome | Reference(s) |
|---|---|---|---|
| Dilute HNO₃ in aqueous phase | Room temperature or below | Can provide a mix of ortho and para isomers; selectivity depends on substrate. | nih.gov, frontiersin.org |
| NH₄NO₃ / KHSO₄ | Reflux in acetonitrile | Reported to give good yields and high regioselectivity for ortho-nitration of various phenols. | dergipark.org.tr |
| HNO₃ / H₂SO₄ (purged) | Low temperature (-20°C to 0°C), urea (B33335) added | Selectively produces 4,6-dinitroresorcinol (B1581181) by suppressing 2-position nitration. | google.com |
| HNO₃ / NaNO₂ | Low temperature, followed by oxidation | A method to produce trinitroresorcinol, indicating the high reactivity. | dtic.mil, tandfonline.com |
For the specific synthesis of this compound, a strategy would likely involve carefully controlled nitration of orcinol at low temperatures with a mild nitrating agent to favor the kinetically controlled product at the C-2 position.
Stereoselective Synthesis Considerations for Aromatic Systems
While this compound is an achiral molecule and lacks stereocenters, the concept of stereoselectivity can be relevant through the phenomenon of atropisomerism. Atropisomers are stereoisomers that arise from hindered rotation around a single bond. wikipedia.org
In the case of this compound, the single bond is the C-N bond between the aromatic ring and the nitro group. The presence of two bulky hydroxyl groups ortho to the nitro group could potentially create a significant energy barrier to rotation. If this barrier is high enough to allow for the isolation of individual rotamers at a given temperature, the molecule would exhibit atropisomerism, with the different conformers being enantiomers. wikipedia.orgprinceton.edu
The first experimentally described case of atropisomerism was in 6,6'-dinitro-2,2'-diphenic acid, where bulky ortho substituents prevented free rotation. wikipedia.org While the substituents in this compound are smaller, the principle remains. The planarity of the nitrobenzene (B124822) molecule itself is well-established. wikipedia.org However, interactions between the oxygen atoms of the nitro group and the hydrogen atoms of the adjacent hydroxyl groups could lead to a non-planar ground state conformation, contributing to the rotational barrier. Theoretical and experimental studies would be required to determine if the rotational barrier is substantial enough to classify the molecule as having stable atropisomers at room temperature. youtube.com
Application of Modern Catalytic Systems
Modern synthetic chemistry offers several catalytic strategies that could potentially be applied to the synthesis of this compound, offering improvements in selectivity and efficiency over classical methods.
Organocatalysis Organocatalysis utilizes small organic molecules to accelerate chemical reactions. In the context of nitration, chiral organocatalysts have been developed for various transformations, including Michael additions to nitroalkenes. beilstein-journals.org While direct organocatalytic nitration of arenes is less common, bioinspired approaches using organocatalysts have been successful in stereoselectively constructing complex scaffolds. acs.org A potential strategy could involve an organocatalyst that binds to the diol functionality of orcinol, thereby directing the nitrating agent to the C-2 position.
C-H Activation Directed C-H activation is a powerful strategy for regioselective functionalization of aromatic rings. rsc.org This approach typically uses a directing group on the substrate to guide a transition-metal catalyst to a specific C-H bond. For the synthesis of this compound, one of the hydroxyl groups could act as an internal directing group. Palladium-catalyzed C-H nitration has been shown to be highly regiospecific, overcoming the usual directing effects of substituents. semanticscholar.org Other metals, like ruthenium, have also been used for meta-selective C-H nitration. researchgate.net A hypervalent iodine-mediated C-H functionalization method has also been developed for the site-selective nitration of arenes, offering high regioselectivity. acs.org
Metal-Mediated Couplings Transition metal-catalyzed cross-coupling reactions, such as Suzuki, Negishi, and Sonogashira couplings, are fundamental for forming carbon-carbon bonds. thieme-connect.deacs.orgnih.gov While these methods are generally not used for direct nitration, they are indispensable for constructing the carbon skeleton of complex precursors. For example, if 5-methylresorcinol were not readily available, it could be synthesized using a palladium-catalyzed coupling reaction to join a methyl-containing component with a di-functionalized benzene ring.
Functional Group Interconversions and Protection/Deprotection Strategies Relevant to Diols
Given the high reactivity of the phenol groups in the orcinol starting material, protection/deprotection strategies are crucial for a successful synthesis. The hydroxyl groups activate the ring towards electrophilic substitution but are also sensitive to oxidation and can lead to poor regioselectivity. oup.com
Protecting Groups for Diols (Phenols) Protecting the hydroxyl groups as ethers or esters can modulate the reactivity and directing effects, preventing unwanted side reactions. oup.comorganic-chemistry.org The choice of protecting group is critical; it must be stable to the nitration conditions and easily removable without affecting the rest of the molecule. libretexts.org
Interactive Table 2: Common Protecting Groups for Phenols and Their Cleavage Conditions
| Protecting Group | Abbreviation | Protection Method | Deprotection Conditions | Stability Notes | Reference(s) |
|---|---|---|---|---|---|
| Benzyl (B1604629) Ether | Bn | Williamson ether synthesis (BnBr, base) | Hydrogenolysis (H₂, Pd/C) | Stable to most acids and bases. | oup.com, libretexts.org |
| Acetyl Ester | Ac | Acetic anhydride, pyridine | Mild acid or base hydrolysis | Less stable than ethers, can be cleaved under nitration conditions. | scirp.org, libretexts.org |
| tert-Butyldimethylsilyl Ether | TBDMS | TBDMSCl, imidazole | Fluoride ions (e.g., TBAF), or acid | Stable to many conditions but sensitive to acid and fluoride. | oup.com, libretexts.org |
| Benzoyl Ester | Bz | Benzoyl chloride, pyridine | Acid or base hydrolysis | More stable to acid than acetyl esters. | scirp.org |
A plausible synthetic route would involve:
Protecting the two hydroxyl groups of orcinol (e.g., as benzyl ethers).
Performing the nitration reaction on the protected intermediate. The bulky protecting groups would also influence the regioselectivity, potentially favoring the C-2 position.
Removing the protecting groups (e.g., via hydrogenolysis for benzyl ethers) to yield the final product.
Functional Group Interconversions (FGI) Once this compound is synthesized, its functional groups can be further transformed. fiveable.mesolubilityofthings.com A key interconversion is the reduction of the nitro group to an amine, which is a versatile synthetic handle. This transformation creates 2-amino-5-methylbenzene-1,3-diol, a precursor for synthesizing various heterocyclic compounds. The reduction can be achieved using various reagents, such as catalytic hydrogenation (H₂/Pd), or metal/acid combinations (e.g., Sn/HCl, Fe/HCl). solubilityofthings.comnih.gov The diol functionality can also be further derivatized, for example, by conversion to esters or ethers. solubilityofthings.com
Chemical Reactivity and Transformation Pathways of 5 Methyl 2 Nitrobenzene 1,3 Diol
Reactions Involving the Hydroxyl Groups on the Benzene (B151609) Ring
The hydroxyl groups are key to the reactivity of 5-Methyl-2-nitrobenzene-1,3-diol, participating in oxidation and nucleophilic substitution reactions.
Oxidation Pathways Leading to Quinone Structures and Other Oxidized Derivatives
The oxidation of phenols to quinones is a significant transformation. In the case of this compound, the hydroxyl groups can be oxidized to form quinone structures. This is a common reaction for phenols, particularly those with electron-donating groups that activate the ring towards oxidation. The presence of the methyl group can influence the regioselectivity of this oxidation.
For example, the oxidation of similar compounds like 5-methyl-2'-deoxycytidine (B118692) by halogenated quinoid carcinogens and hydrogen peroxide has been shown to proceed via a metal-independent mechanism, leading to methyl oxidation products. nih.gov This suggests that the methyl group on this compound could also be susceptible to oxidation under certain conditions, potentially leading to derivatives like 5-(hydroxymethyl)-3-nitrobenzene-1,2-diol (B8687774) or even further to a carboxylic acid. nih.govnih.gov
Nucleophilic Substitution Reactions and Derivatives Formation (e.g., Esterification, Etherification)
The hydroxyl groups of this compound can undergo nucleophilic substitution reactions to form various derivatives.
Esterification: In the presence of an acid catalyst, the hydroxyl groups can react with carboxylic acids or their derivatives to form esters.
Etherification: A common method for ether synthesis is the Williamson ether synthesis, where an alkoxide reacts with a primary alkyl halide. learncbse.in For this compound, this would involve converting the hydroxyl groups to alkoxides by treatment with a strong base, followed by reaction with an alkyl halide to form the corresponding ether. learncbse.in The preparation of ethers from secondary alcohols via acid dehydration is often not suitable as it can lead to the formation of alkenes. learncbse.in
Reactions Involving the Nitro Group
The nitro group is a strong electron-withdrawing group and a key functional group in the reactivity of this compound.
Reduction Pathways to Amino Derivatives (e.g., Catalytic Hydrogenation)
The reduction of the nitro group to an amino group is a fundamental transformation in organic synthesis, providing a route to anilines which are important industrial intermediates. acs.orgacs.org
Catalytic Hydrogenation: This is a widely used method for the reduction of nitroarenes. acs.orgnih.gov It typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or platinum, and a hydrogen source. nih.govresearchgate.net Transfer hydrogenation, which uses a hydrogen donor molecule in place of gaseous hydrogen, is also an effective method. nih.govresearchgate.netresearchgate.net For instance, water can serve as the hydrogen source with the aid of a promoter like tetrahydroxydiboron. acs.orgnih.gov The reaction mechanism for the hydrogenation of nitroarenes can proceed through a direct pathway involving nitrosoarene and hydroxylamine (B1172632) intermediates, or through a condensation pathway that forms an azoxy compound. acs.org
The chemoselectivity of the reduction can be a challenge when other reducible functional groups are present. acs.org However, catalytic systems have been developed that show high selectivity for the nitro group. acs.orgresearchgate.net
Photoinduced Reactivity and Mechanistic Studies of Nitroarene Transformation
The photochemistry of nitroarenes is a complex field of study. Upon absorption of light, nitroarenes can undergo various transformations.
One important photochemical pathway for nitroarenes is hydrogen atom transfer (HAT). In this process, the excited state of the nitroarene abstracts a hydrogen atom from a suitable donor molecule. This can initiate a cascade of reactions. For example, organophotoredox catalysis merged with hydrogen atom transfer has been utilized for the C-H borylation of heterocycles. researchgate.net
The specific photochemical reactivity of this compound would depend on the reaction conditions, including the wavelength of light and the presence of other reactants. The hydroxyl and methyl groups on the aromatic ring would also influence the excited-state properties and subsequent reaction pathways.
Radical Recombination Processes and Intermediate Characterization
The study of radical reactions involving nitrophenolic compounds is critical, particularly in contexts like atmospheric chemistry. Nitrophenols are known to react rapidly with key atmospheric oxidants such as hydroxyl (•OH) and nitrate (B79036) (NO3•) radicals. acs.orgnih.gov While direct studies on this compound are limited, its reactivity can be inferred from analogous compounds.
Nitrophenols react swiftly with sulfate (B86663) radical-anions (SO₄•⁻) in aqueous solutions, with second-order rate constants typically in the range of 10⁹ M⁻¹s⁻¹. mdpi.com The reaction rate is influenced by the number and position of the nitro groups. The primary mechanism often involves the formation of a phenoxyl radical intermediate following hydrogen abstraction from a hydroxyl group. For this compound, the presence of two hydroxyl groups provides multiple sites for such an attack.
The decay of nitrophenol radical anions has been investigated using techniques like ESR spectroscopy. capes.gov.br These studies indicate that the radical anions can undergo dismutation, which is often the rate-determining step, leading to the regeneration of the original nitrophenol and the formation of reduction products like aminophenols. capes.gov.br
Intermediates in these radical reactions are transient and require specialized techniques for characterization. In the reaction between 4-nitrophenol (B140041) and •OH radicals, for example, the formation of phenolic products like 4-nitrocatechol (B145892) is observed, suggesting the formation of dihydroxycyclohexadienyl radical intermediates. researchgate.net For this compound, similar radical addition or hydrogen abstraction pathways would lead to highly reactive radical intermediates, which can then recombine or react further to form a variety of oxygenated products.
Electrophilic Aromatic Substitution Reactions on the this compound Core
Electrophilic aromatic substitution (SₑAr) is a fundamental reaction class for functionalizing aromatic rings. wikipedia.org The regiochemical outcome of such reactions on a substituted benzene ring is dictated by the electronic properties of the existing substituents. lumenlearning.comopenstax.org Substituents are classified as either activating (electron-donating) or deactivating (electron-withdrawing), and as ortho-, para- or meta-directors. openstax.orgpressbooks.publibretexts.org
In the case of this compound, the directing effects of the three different substituents must be considered.
Hydroxyl (-OH) groups: These are powerful activating groups and are ortho-, para-directors due to their ability to donate electron density to the ring through resonance. lumenlearning.comopenstax.orgpressbooks.pub
Methyl (-CH₃) group: This is a weak activating group and an ortho-, para-director, acting through an inductive effect. chemguide.co.uk
Nitro (-NO₂) group: This is a strong deactivating group and a meta-director due to its strong electron-withdrawing nature via both resonance and induction. pressbooks.pubchemguide.co.uk
| Substituent | Type | Directing Effect | Relative Influence on this compound |
|---|---|---|---|
| -OH (at C1, C3) | Strongly Activating | Ortho, Para | Dominant; strongly directs incoming electrophiles to C4 and C6 |
| -CH₃ (at C5) | Weakly Activating | Ortho, Para | Minor; reinforces activation at C4 and C6 |
| -NO₂ (at C2) | Strongly Deactivating | Meta | Subordinate; its meta-directing effect (to C4, C6) aligns with the -OH groups' primary direction |
For example, nitration of resorcinol (B1680541) (1,3-dihydroxybenzene) is a facile reaction that can lead to nitroresorcinols, which are valuable intermediates. patsnap.com Similarly, the acylation of resorcinol derivatives, a type of Friedel-Crafts reaction, is a key step in synthesizing more complex molecules. researchgate.netjmchemsci.com For this compound, such reactions would be expected to proceed readily at the C4 and C6 positions.
Coupling and Cross-Coupling Reactions for Extended Molecular Architectures
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are powerful tools for forming carbon-carbon bonds and constructing complex molecular architectures from simpler precursors. wikipedia.orgmasterorganicchemistry.comyoutube.comyoutube.com These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate. wikipedia.org
Recent advancements have demonstrated that nitroarenes can serve as electrophilic coupling partners in Suzuki-Miyaura reactions. acs.orgnih.gov This "denitrative" coupling involves the unprecedented cleavage of the Ar–NO₂ bond by a palladium catalyst, opening up new synthetic pathways that avoid the pre-functionalization to halides. acs.orgnih.gov This strategy could potentially be applied to this compound, allowing the direct coupling of aryl or vinyl groups at the C2 position, replacing the nitro group.
Alternatively, the aromatic core can be halogenated first via electrophilic aromatic substitution at the activated C4 or C6 positions. The resulting halo-derivative can then participate in standard cross-coupling reactions. The Suzuki-Miyaura coupling of aryl- or heteroarylsilanolates with aromatic halides has also been shown to be an efficient method for creating biaryl linkages under mild conditions. nih.gov
Another relevant strategy is the dehydrogenative formation of resorcinol derivatives using a Pd/C-ethylene catalytic system, which transforms substituted 1,3-cyclohexanediones into the corresponding resorcinol structures. nih.govacs.org Such catalytic C-H functionalization or dehydrogenative coupling methods represent modern approaches to building extended molecular systems from phenol (B47542) and resorcinol cores.
| Reaction Type | Potential Application to this compound | Key Features |
|---|---|---|
| Denitrative Suzuki-Miyaura Coupling | Coupling at C2 by replacing the -NO₂ group with an aryl/vinyl group. | Uses the nitroarene directly as an electrophile, avoiding halogenation steps. acs.orgnih.gov |
| Standard Suzuki-Miyaura or Heck Coupling | Coupling at C4 and/or C6 after initial halogenation of these positions. | A well-established, versatile method for C-C bond formation. wikipedia.orgmasterorganicchemistry.com |
| Hiyama Coupling | Coupling of organosilanes at halogenated C4/C6 positions. | Uses stable and accessible organosilicon reagents. nih.gov |
| Dehydrogenative Coupling | Direct C-H arylation at C4/C6 positions. | Atom-economical method that avoids pre-functionalization. nih.govacs.org |
Derivatization Strategies for Chemical Library Synthesis
The structural features of this compound make it a versatile scaffold for creating libraries of diverse chemical compounds for various applications.
Schiff bases, or imines, are typically synthesized through the condensation reaction of a primary amine with an aldehyde or ketone. jetir.orgnih.govtandfonline.com While this compound does not possess a carbonyl group, it can be chemically modified to serve as a precursor for Schiff base ligands.
One common strategy involves the reduction of the nitro group to a primary amine (-NH₂). The resulting 2-amino-5-methylbenzene-1,3-diol can then be condensed with a wide variety of aldehydes and ketones to generate a library of Schiff base derivatives. science.gov
Another approach is exemplified by the extensive use of 5-nitrosalicylaldehyde (2-hydroxy-5-nitrobenzaldehyde) in the synthesis of tetradentate N₂O₂ Schiff base ligands. tandfonline.comsci-hub.se These ligands are formed by reacting two equivalents of the aldehyde with one equivalent of a diamine. sci-hub.se The resulting Schiff bases are excellent chelating agents, readily forming stable, often square-planar, complexes with transition metal ions like Co(II), Ni(II), and Cu(II). tandfonline.comsci-hub.senih.gov The nitro group in these ligands acts as a strong electron-withdrawing group, influencing the electronic properties and reactivity of the resulting metal complexes. sci-hub.se A similar strategy could be employed by first introducing a formyl group (-CHO) onto the this compound ring at the C4 or C6 position, followed by condensation with amines to produce novel Schiff base ligands with unique coordination properties.
The functional groups on this compound offer multiple handles for elaboration into more complex organic structures. The versatility of the nitro group is particularly notable in organic synthesis. sci-hub.se
Reduction of the Nitro Group: The most common transformation is the reduction of the nitro group to an amine. This opens up a vast array of subsequent chemistries. The resulting aniline (B41778) derivative can undergo diazotization to form a diazonium salt, a highly versatile intermediate that can be converted into a wide range of functional groups (e.g., -H, -OH, -F, -Cl, -Br, -I, -CN). The amine can also be acylated to form amides, participate in further coupling reactions, or be used to construct heterocyclic rings.
Reactions of the Hydroxyl Groups: The phenolic hydroxyl groups can be readily functionalized. They can be converted to ethers via Williamson ether synthesis or to esters through reaction with acyl chlorides or anhydrides. These modifications can be used to alter solubility, introduce new functionalities, or act as protecting groups during multi-step syntheses.
Modification of the Aromatic Core: As discussed in section 3.3, the aromatic ring is highly activated towards electrophilic substitution at the C4 and C6 positions. This allows for the introduction of various groups, including halogens, alkyl, acyl, and sulfonic acid groups, further expanding the diversity of accessible derivatives. The strong electron-withdrawing nature of the nitro group can also facilitate nucleophilic aromatic substitution or cine-substitution reactions under specific conditions, providing pathways to functionalize the ring in ways complementary to electrophilic substitution. nih.gov
Mechanistic Investigations of Reactions Involving 5 Methyl 2 Nitrobenzene 1,3 Diol
Elucidation of Reaction Mechanisms and Identification of Key Intermediates
Reactions involving 5-Methyl-2-nitrobenzene-1,3-diol are predominantly electrophilic aromatic substitution (EAS) reactions, a characteristic transformation for benzene (B151609) and its derivatives. libretexts.org The mechanism of these reactions is a well-established two-step process. masterorganicchemistry.commsu.edu
In the second, much faster step, a base removes a proton from the carbon atom that formed the new bond with the electrophile. masterorganicchemistry.comchemistryguru.com.sg This step restores the aromaticity of the ring, leading to the final substituted product. chemguide.co.uk
For this compound, the existing substituents profoundly influence the reactivity and regioselectivity of further substitutions.
Hydroxyl (-OH) and Methyl (-CH3) Groups: These are activating groups, meaning they increase the rate of electrophilic aromatic substitution compared to benzene. They are also ortho, para-directors, guiding incoming electrophiles to the positions adjacent and opposite to them, respectively. chemguide.co.ukfiveable.me
Nitro (-NO2) Group: This is a strongly deactivating group due to its electron-withdrawing nature, making the ring less reactive. msu.edu It acts as a meta-director. masterorganicchemistry.comquora.com
The ultimate position of a new substituent is determined by the combined electronic effects of all groups. The powerful activating and directing effects of the two hydroxyl groups and the methyl group will likely dominate over the deactivating, meta-directing effect of the nitro group. Key intermediates in these reactions are the various possible sigma complexes. The most stable intermediate will be the one where the positive charge is best delocalized, often onto the carbon atoms bearing the strongly electron-donating hydroxyl groups. Computational studies, such as those using Density Functional Theory (DFT), can be employed to rationalize the preferred sites of electrophilic attack by analyzing the stability of these key intermediates. pnas.org
Kinetic Studies and Determination of Rate-Limiting Steps
Kinetic studies measure the rate of a chemical reaction and provide crucial evidence for its mechanism. For electrophilic aromatic substitution reactions, the formation of the sigma complex is generally the rate-determining step. masterorganicchemistry.commsu.eduyoutube.com This is because this step involves the disruption of the highly stable aromatic system, representing the highest energy barrier in the reaction coordinate. masterorganicchemistry.com
While specific kinetic data for reactions of this compound are not extensively documented, the principles of physical organic chemistry allow for predictions of its reactivity. The rate of reaction is highly dependent on the nature of the substituents already present on the aromatic ring.
Activating groups like -OH and -CH3 increase the reaction rate by donating electron density to the ring, which stabilizes the positively charged transition state leading to the sigma complex. fiveable.me
Deactivating groups like -NO2 decrease the reaction rate by withdrawing electron density, destabilizing the transition state. msu.edu
Competitive nitration experiments, where two different aromatic compounds compete for a limited amount of nitrating agent, are a common method to determine relative reaction rates. stmarys-ca.edu Such an experiment involving this compound and a reference compound like benzene or toluene (B28343) could precisely quantify the net electronic effect of its substituents. The progress of such reactions can be monitored using techniques like UV-Vis spectroscopy to track the disappearance of reactants or the appearance of products. stmarys-ca.edunih.gov
Isotopic Labeling Studies, including Kinetic Isotope Effects (KIE)
Isotopic labeling is a powerful technique used to trace the path of atoms through a reaction and to probe its mechanism. wikipedia.orgresearchgate.nettaylorandfrancis.com In the context of electrophilic aromatic substitution, replacing a hydrogen atom (H) on the aromatic ring with its heavier isotope, deuterium (B1214612) (D), can reveal whether the C-H bond is broken in the rate-determining step. This is known as the kinetic isotope effect (KIE), defined as the ratio of the rate constant for the lighter isotope (kH) to that of the heavier isotope (kD). wikipedia.orglibretexts.org
However, if the second step (deprotonation) were to become rate-limiting, a primary KIE greater than 1 would be observed, as the heavier C-D bond is stronger and broken more slowly than the C-H bond. libretexts.org This can sometimes occur with highly reactive substrates or under specific reaction conditions.
While specific isotopic labeling studies on this compound are not prominent in the literature, such an experiment could be designed to confirm the rate-limiting step for its reactions. For instance, in a nitration reaction, comparing the rate of nitration of this compound with its deuterated analogue (where the ring protons are replaced by deuterium) would be insightful. An observed KIE near unity would provide strong evidence that, for this substrate, the formation of the Wheland intermediate is indeed the rate-determining step.
Thermodynamic Analysis of Chemical Transformations
Thermodynamic analysis of chemical reactions provides information about the energy changes and the relative stability of reactants and products. nih.gov For chemical transformations involving this compound, thermodynamics can predict the feasibility of a reaction and the position of equilibrium.
The thermodynamic stability of the products is a key factor. In the case of further substitution on the this compound ring, different isomers can be formed. The relative thermodynamic stabilities of these isomers are influenced by steric and electronic interactions between the substituent groups. For instance, isomers with bulky groups in adjacent positions may experience steric strain, making them less thermodynamically stable. The standard enthalpy of formation (ΔHf°) is a key metric used to compare the stability of isomers; a more negative value indicates greater stability. stackexchange.com
Table 1: Computed Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C7H7NO4 | acs.org |
| Molecular Weight | 169.13 g/mol | acs.org |
| Density | 1.478 g/cm³ | acs.org |
| Boiling Point | 281.2 °C at 760 mmHg | acs.org |
| Flash Point | 126.3 °C | acs.org |
| Refractive Index | 1.643 | acs.org |
| Hydrogen Bond Donor Count | 2 | acs.org |
| Hydrogen Bond Acceptor Count | 2 | acs.org |
| Topological Polar Surface Area | 86.3 Ų | acs.org |
Advanced Spectroscopic Characterization and Structural Elucidation of 5 Methyl 2 Nitrobenzene 1,3 Diol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Determination
NMR spectroscopy stands as a cornerstone in the structural analysis of organic molecules, offering detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Proton (¹H) and Carbon-¹³C (¹³C) NMR Spectroscopy
Proton (¹H) and Carbon-¹³C (¹³C) NMR are fundamental one-dimensional techniques that provide initial and crucial structural information.
In the ¹H NMR spectrum of 5-Methyl-2-nitrobenzene-1,3-diol, the chemical shifts and splitting patterns of the protons are dictated by their electronic surroundings. The methyl group protons typically appear as a singlet in the upfield region. The aromatic protons will exhibit distinct signals, with their multiplicity depending on the coupling with neighboring protons. The hydroxyl protons often present as broad singlets, and their chemical shift can be concentration and solvent dependent. For instance, in related nitrophenol compounds, the phenolic -OH proton can appear as a broad peak at around 11 ppm. quora.com The symmetry of the molecule plays a significant role; for example, a symmetrical p-nitrophenol shows only two doublets in the aromatic region, whereas the less symmetrical o-nitrophenol displays a more complex spectrum with multiple peaks due to distinct hydrogen environments. quora.com
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Due to the molecule's symmetry, certain carbon atoms may be chemically equivalent, leading to a reduced number of signals compared to the total number of carbon atoms. docbrown.info The chemical shifts are influenced by the attached functional groups; carbons bonded to electron-withdrawing groups like the nitro group will be shifted downfield, while those attached to electron-donating groups like the methyl and hydroxyl groups will be influenced accordingly. Aromatic carbon signals typically appear in the range of 100-160 ppm.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Methyl Protons (CH₃) | 2.0 - 2.5 | 15 - 25 |
| Aromatic Protons (Ar-H) | 6.5 - 8.0 | 100 - 150 |
| Hydroxyl Protons (OH) | 5.0 - 11.0 (broad) | - |
| Aromatic Carbons (C-O) | - | 150 - 160 |
| Aromatic Carbons (C-NO₂) | - | 140 - 150 |
| Aromatic Carbons (C-CH₃) | - | 130 - 140 |
| Aromatic Carbons (C-H) | - | 110 - 130 |
Note: These are general predicted ranges and can vary based on the solvent and other experimental conditions.
Advanced 2D NMR Techniques (e.g., COSY, HMQC, HSQC, NOESY)
Two-dimensional (2D) NMR techniques are indispensable for establishing connectivity and spatial relationships within the molecule, resolving ambiguities that may arise from 1D spectra.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. Cross-peaks in a COSY spectrum indicate which protons are spin-coupled, helping to trace out the connectivity of the proton framework within the molecule.
HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons directly bonded to heteronuclei, most commonly ¹³C. This allows for the unambiguous assignment of proton and carbon signals for each C-H unit.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. It is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different molecular fragments.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. Cross-peaks indicate that two protons are close in space (typically within 5 Å), which is crucial for determining the three-dimensional structure and conformation of the molecule. ic.ac.uk This is particularly useful for understanding the orientation of substituents on the benzene (B151609) ring. ic.ac.uk
Heteronuclear NMR (e.g., ¹⁵N NMR)
Nitrogen-15 (¹⁵N) NMR spectroscopy, while less common due to the low natural abundance and sensitivity of the ¹⁵N isotope, can provide direct information about the electronic environment of the nitrogen atom in the nitro group. wikipedia.orghuji.ac.il The chemical shift of the ¹⁵N nucleus is highly sensitive to the electronic structure of the nitro group and any intermolecular interactions, such as hydrogen bonding. wikipedia.org The chemical shift range for nitro groups is typically distinct from other nitrogen-containing functional groups. researchgate.net For nitroaromatic compounds, ¹⁵N NMR can be used to study photodegradation products and identify the formation of new nitrogen-containing functional groups like amines and azoxy compounds. nih.gov
Variable-Temperature NMR (VT NMR) for Conformational Dynamics
Variable-Temperature (VT) NMR is a powerful technique used to study dynamic processes such as conformational changes or restricted rotation around single bonds. numberanalytics.comox.ac.uk By recording NMR spectra at different temperatures, it is possible to observe changes in the spectra that provide information about the thermodynamics and kinetics of these processes. numberanalytics.comblogspot.com For this compound, VT-NMR could be employed to study the rotation of the nitro group and the hydroxyl groups. At low temperatures, the rotation might be slow on the NMR timescale, leading to the observation of distinct signals for different conformers. As the temperature increases, the rotation becomes faster, and these distinct signals may coalesce into a single averaged signal. blogspot.com This can provide insights into the energy barriers for rotation and the preferred conformations of the molecule. researchgate.netnih.gov
Vibrational Spectroscopy (e.g., Fourier-Transform Infrared (FT-IR) Spectroscopy, Raman Spectroscopy)
Vibrational spectroscopy probes the vibrational modes of a molecule, providing a "fingerprint" that is characteristic of its structure and bonding.
Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of this compound will show characteristic absorption bands corresponding to the various functional groups present.
O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ is expected due to the hydroxyl groups. The broadness is a result of hydrogen bonding.
C-H stretching: Aromatic C-H stretching vibrations typically appear around 3000-3100 cm⁻¹, while aliphatic C-H stretching from the methyl group will be observed in the 2850-3000 cm⁻¹ region.
N-O stretching: The nitro group exhibits two characteristic strong absorption bands: an asymmetric stretching vibration around 1500-1560 cm⁻¹ and a symmetric stretching vibration around 1335-1385 cm⁻¹. spectroscopyonline.com
C=C stretching: Aromatic ring stretching vibrations are expected in the 1400-1600 cm⁻¹ region.
C-O stretching: The C-O stretching of the phenolic hydroxyl groups will appear in the 1200-1300 cm⁻¹ range.
Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. researchgate.net For nitrophenols, the symmetric and asymmetric stretching vibrations of the nitro group are also observable in the Raman spectrum. spectroscopyonline.com For instance, studies on nitrophenol isomers have shown characteristic Raman peaks that can be used for their identification. spectroscopyonline.com Resonance Raman spectroscopy, where the excitation wavelength is chosen to coincide with an electronic absorption band, can be used to selectively enhance the vibrations of the chromophoric part of the molecule, providing more detailed information about the nitroaromatic system. nsf.govnih.govacs.org
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical FT-IR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) |
| Hydroxyl (-OH) | O-H stretch (H-bonded) | 3200-3600 (broad) | Weak |
| Methyl (-CH₃) | C-H stretch | 2850-3000 | 2850-3000 |
| Aromatic (Ar) | C-H stretch | 3000-3100 | 3000-3100 |
| C=C stretch | 1400-1600 | 1400-1600 (strong) | |
| Nitro (-NO₂) | Asymmetric stretch | 1500-1560 (strong) | 1500-1560 |
| Symmetric stretch | 1335-1385 (strong) | 1335-1385 (strong) | |
| Phenol (B47542) (Ar-O) | C-O stretch | 1200-1300 | 1200-1300 |
Electronic Spectroscopy (e.g., Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy)
Electronic spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems and chromophores.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy: The UV-Vis spectrum of this compound is expected to show absorption bands arising from π → π* and n → π* electronic transitions within the aromatic ring and the nitro group. The presence of the nitro group, a strong chromophore, will result in significant absorption in the UV region. The exact position and intensity of the absorption maxima (λmax) will be influenced by the substitution pattern on the benzene ring and the solvent used. For nitrophenols, the UV-Vis spectrum can be sensitive to pH, as deprotonation of the phenolic hydroxyl groups can lead to a shift in the absorption bands.
Fluorescence Spectroscopy: While many nitroaromatic compounds are known to be fluorescence quenchers, some derivatives may exhibit fluorescence. nih.govnih.gov The fluorescence properties, if any, of this compound would depend on the efficiency of non-radiative decay processes. The excitation and emission spectra can provide information about the excited state of the molecule. The fluorescence of related phenolic compounds can be influenced by factors such as solvent polarity and the presence of quenchers. researchgate.netrsc.orgrsc.org
Table 3: Summary of Spectroscopic Techniques and Information Obtained
| Spectroscopic Technique | Information Obtained |
| ¹H NMR | Proton environment, connectivity (J-coupling) |
| ¹³C NMR | Carbon environment, number of unique carbons |
| 2D NMR (COSY, HSQC, HMBC, NOESY) | Detailed connectivity, spatial proximity of atoms, full structural elucidation |
| ¹⁵N NMR | Electronic environment of the nitrogen atom |
| Variable-Temperature NMR | Conformational dynamics, rotational barriers |
| FT-IR Spectroscopy | Presence of functional groups, molecular fingerprint |
| Raman Spectroscopy | Complementary vibrational information, symmetric vibrations |
| UV-Vis Absorption Spectroscopy | Electronic transitions, conjugation, chromophores |
| Fluorescence Spectroscopy | Excited state properties, potential for luminescence |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis (e.g., LC-MS, GC-MS)
Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of this compound through fragmentation analysis. The compound's molecular formula is C₇H₇NO₄, with a calculated exact mass of 169.03800 Da. chem960.com
Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful methods for the analysis of nitrophenolic compounds. In LC-MS, particularly with electrospray ionization (ESI), the compound is typically detected in negative ion mode as the deprotonated molecule, [M-H]⁻. For this compound, this would correspond to an m/z of 168.03022. nih.govuni.lu The high polarity of the hydroxyl groups makes LC-MS a suitable technique for its analysis.
GC-MS is also widely used for the analysis of phenols, though challenges can arise due to the polarity and potential for thermal degradation of underivatized phenols. researchgate.net To enhance volatility and improve chromatographic peak shape, derivatization is often employed. nih.gov Common derivatization agents include diazomethane, which converts the phenolic hydroxyl groups to methyl ethers, or silylating agents like BSTFA. nih.gov
The fragmentation pattern in mass spectrometry provides valuable structural information. For this compound, characteristic fragmentation would involve the loss of the nitro group (NO₂) and hydroxyl groups (OH), as well as cleavage of the benzene ring. The presence of the methyl group would also influence the fragmentation pathways.
Below is a table of predicted collision cross section (CCS) values for an isomer, 5-methyl-3-nitrobenzene-1,2-diol, which provides an estimation of the expected mass-to-charge ratios for various adducts of this compound in different ionization modes. uni.lu
| Adduct | Predicted m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 170.04478 | 129.1 |
| [M+Na]⁺ | 192.02672 | 138.0 |
| [M-H]⁻ | 168.03022 | 131.3 |
| [M+NH₄]⁺ | 187.07132 | 148.0 |
| [M+K]⁺ | 208.00066 | 132.1 |
| [M+H-H₂O]⁺ | 152.03476 | 129.0 |
This table is predictive and based on an isomeric compound; actual experimental values may vary.
X-ray Diffraction Analysis for Solid-State Molecular and Crystal Structures
X-ray diffraction analysis is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing detailed information on bond lengths, bond angles, and intermolecular interactions. mdpi.com For this compound, this technique would reveal the planarity of the benzene ring, the orientation of the nitro and hydroxyl groups, and how these functional groups participate in hydrogen bonding and crystal packing.
While the specific crystal structure of this compound is not publicly available, analysis of related nitro-aromatic compounds demonstrates the power of this technique. For instance, the crystal structure of N'-cyano-N,N'-dimethyl-4-nitrobenzohydrazide was determined to be in the orthorhombic space group P2₁2₁2₁ with specific unit cell parameters. mdpi.com
A hypothetical crystallographic data table for this compound, based on what would be expected from such an analysis, is presented below.
| Crystal Parameter | Hypothetical Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.2 |
| b (Å) | 10.7 |
| c (Å) | 13.0 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1139 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.55 |
This table is for illustrative purposes only and does not represent actual experimental data for this compound.
Gas-Phase Electron Diffraction (GED) and Microwave (MW) Spectroscopy for Gas-Phase Structure
Gas-phase electron diffraction (GED) and microwave (MW) spectroscopy are powerful techniques for determining the molecular structure of compounds in the gas phase, free from the intermolecular forces present in the solid state.
GED analysis involves scattering a beam of high-energy electrons off the gaseous molecules and analyzing the resulting diffraction pattern. This provides information on the internuclear distances and bond angles of the molecule.
MW spectroscopy measures the absorption of microwave radiation by gaseous molecules as they transition between rotational energy levels. This technique provides highly precise measurements of the moments of inertia, from which the molecular geometry can be derived with high accuracy.
While experimental GED and MW spectroscopic data for this compound are not readily found in the literature, studies on the gas-phase behavior of related nitrophenols have been conducted, often focusing on their photolysis and atmospheric chemistry. mdpi.comrsc.org These studies indicate that the intramolecular hydrogen bond between the nitro and hydroxyl groups is a key structural feature that also persists in the gas phase. copernicus.org
For this compound, these techniques would be able to precisely determine the geometry of the molecule, including the torsional angles of the nitro and hydroxyl groups relative to the benzene ring, and how these might differ from the solid-state structure.
Computational Chemistry and Theoretical Studies of 5 Methyl 2 Nitrobenzene 1,3 Diol
Quantum Chemical Calculations of Molecular Structure and Electronic Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost that is well-suited for studying organic molecules like 5-Methyl-2-nitrobenzene-1,3-diol. arxiv.orgnih.gov Geometry optimization is a primary application, where DFT methods are used to locate the minimum energy structure on the potential energy surface, which corresponds to the molecule's most stable equilibrium geometry. arxiv.org
For this compound, a common approach involves using a hybrid functional, such as B3LYP, combined with a Pople-style basis set like 6-311++G(d,p). The calculations would account for the steric and electronic interactions among the substituents on the benzene (B151609) ring. The optimization process would precisely determine key structural parameters, including the bond lengths of C-N, N-O, C-O, and C-C, as well as the bond angles and the dihedral angle describing the rotation of the nitro group relative to the plane of the benzene ring. researchgate.net This dihedral angle is particularly important as it reflects the extent of conjugation and steric hindrance.
The electronic structure is also elucidated through DFT. The calculations provide information on charge distribution, dipole moment, and the molecular electrostatic potential (MEP), which identifies the electron-rich and electron-poor regions of the molecule. For this compound, the MEP would likely show a negative potential around the oxygen atoms of the nitro and hydroxyl groups, indicating sites susceptible to electrophilic attack, while the aromatic protons would be associated with a positive potential.
Table 1: Predicted Optimized Geometrical Parameters for this compound using DFT (B3LYP/6-311G(d,p)) Note: These are illustrative values based on calculations of similar nitroaromatic compounds.
| Parameter | Predicted Value | Description |
|---|---|---|
| C-NO₂ Bond Length | ~1.48 Å | The distance between the benzene ring and the nitro group nitrogen. |
| N-O Bond Length | ~1.23 Å | The average length of the bonds within the nitro group. |
| C-OH Bond Length | ~1.36 Å | The average length of the bonds connecting the hydroxyl groups to the ring. |
| C-CH₃ Bond Length | ~1.51 Å | The bond connecting the methyl group to the benzene ring. |
| O-N-O Bond Angle | ~124° | The angle within the nitro group. |
While DFT is highly effective, other methods are also employed for a comprehensive conformational analysis. The rotational freedom around the C-O and C-N bonds means that this compound can exist in several different conformations, particularly concerning the orientation of the hydroxyl protons and the nitro group.
Semi-empirical methods , such as PM6 or PM7, are computationally less demanding and can be used to perform an initial scan of the potential energy surface to identify various low-energy conformers quickly. nih.gov These methods are parameterized using experimental data, which allows for rapid calculations on larger systems or for extensive conformational searches. nih.gov
Ab initio methods , which are derived directly from theoretical principles without experimental parameterization, offer higher accuracy. Methods like Møller-Plesset perturbation theory (e.g., MP2) or the Complete Active Space Self-Consistent Field (CASSCF) method are used for more precise calculations on the key conformers identified by semi-empirical or DFT methods. nih.gov For a strongly correlated system like a nitroaromatic compound, CASSCF can be particularly useful for describing the electronic structure accurately. nih.gov These higher-level calculations help to confirm the global minimum energy structure and determine the energy barriers between different conformers.
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and electronic properties. wuxiapptec.com The energy of the HOMO is related to the ability to donate electrons, while the LUMO's energy relates to the ability to accept electrons. The energy difference between them, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. wuxiapptec.comirjweb.com
For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene ring and the oxygen atoms of the hydroxyl groups. In contrast, the LUMO is anticipated to be distributed over the electron-deficient nitro group and the aromatic ring. The presence of electron-donating hydroxyl and methyl groups raises the HOMO energy, while the electron-withdrawing nitro group lowers the LUMO energy. This results in a relatively small HOMO-LUMO gap, suggesting the molecule is likely to be chemically reactive and participate in electronic transitions at lower energies. researchgate.net
Table 2: Predicted Frontier Molecular Orbital Energies for this compound Note: These are illustrative values based on DFT calculations of substituted nitrobenzenes.
| Molecular Orbital | Predicted Energy (eV) | Description |
|---|---|---|
| HOMO | ~ -6.5 eV | Highest Occupied Molecular Orbital; related to electron donation. |
| LUMO | ~ -2.2 eV | Lowest Unoccupied Molecular Orbital; related to electron acceptance. |
Prediction of Spectroscopic Properties from First Principles
Computational methods can predict various spectroscopic properties from first principles, providing valuable data that can be used to interpret experimental spectra or to identify the compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts with high accuracy, aiding in the assignment of experimental signals. The Gauge-Including Atomic Orbital (GIAO) method is the most common approach for calculating NMR shielding tensors. nih.govmdpi.com
These calculations are typically performed using DFT (e.g., at the B3LYP/6-311++G(d,p) level) on the previously optimized molecular geometry. researchgate.net The computed isotropic shielding values are then converted to chemical shifts by referencing them to a standard, such as Tetramethylsilane (TMS), calculated at the same level of theory.
For this compound, the calculations would predict distinct chemical shifts for the aromatic protons and carbons based on their electronic environment. The aromatic proton located between the two hydroxyl groups would likely have a different shift than the one adjacent to the methyl group. The carbon atoms directly attached to the electron-withdrawing nitro group and the electronegative oxygen atoms would be significantly deshielded, appearing at a higher chemical shift (downfield).
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Note: These are illustrative values relative to TMS, based on GIAO calculations of analogous compounds.
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| C1-OH | ~9.5 (OH proton) | ~155 |
| C2-NO₂ | - | ~140 |
| C3-OH | ~9.5 (OH proton) | ~155 |
| C4 | ~6.8 | ~110 |
| C5-CH₃ | ~2.3 (CH₃ protons) | ~120 |
| C6 | ~7.0 | ~115 |
Computational chemistry can also predict vibrational spectra (Infrared and Raman) by calculating the harmonic vibrational frequencies. These calculations, performed at the same DFT level as the geometry optimization, help assign the various vibrational modes of the molecule. For this compound, the predicted spectrum would show characteristic peaks corresponding to:
NO₂ stretching: Asymmetric (~1550 cm⁻¹) and symmetric (~1350 cm⁻¹) vibrations. researchgate.net
O-H stretching: Broad vibrations from the hydroxyl groups (~3300-3500 cm⁻¹).
C-H stretching: Aromatic and methyl C-H stretches (~2900-3100 cm⁻¹).
C=C stretching: Aromatic ring vibrations (~1400-1600 cm⁻¹).
C-N stretching: Vibration of the bond connecting the nitro group to the ring (~1100 cm⁻¹). researchgate.net
Electronic transitions, which are observed in UV-Visible spectroscopy, can be predicted using Time-Dependent DFT (TD-DFT). These calculations yield the excitation energies and oscillator strengths for the transitions from the ground state to various excited states. The primary transitions would likely be π → π* transitions within the aromatic system and n → π* transitions involving the non-bonding electrons on the oxygen atoms of the nitro and hydroxyl groups. The calculated lowest excitation energy would correspond well with the HOMO-LUMO gap. nih.gov
Table 4: Predicted Key Vibrational Frequencies (cm⁻¹) for this compound Note: These are illustrative unscaled harmonic frequencies from DFT calculations.
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|
| O-H Stretch | 3450 |
| Aromatic C-H Stretch | 3100 |
| Methyl C-H Stretch | 2980 |
| NO₂ Asymmetric Stretch | 1555 |
| Aromatic C=C Stretch | 1590, 1480 |
| NO₂ Symmetric Stretch | 1350 |
Computational Modeling of Reaction Mechanisms and Pathways
Computational modeling serves as a powerful tool to elucidate the intricate details of reaction mechanisms involving this compound. Through the application of quantum chemical methods, it is possible to map out the energetic landscapes of potential reactions, identify key intermediates and transition states, and understand the factors governing reaction rates and product selectivity. These theoretical investigations provide insights that are often difficult to obtain through experimental means alone.
Potential Energy Surface Mapping and Transition State Localization
The potential energy surface (PES) is a fundamental concept in computational chemistry that describes the energy of a molecule as a function of its geometry. For a chemical reaction, the PES provides a roadmap, illustrating the energetic changes as reactants are converted into products. Key features of a PES include minima, which correspond to stable reactants, products, and intermediates, and saddle points, which represent transition states.
Mapping the PES for reactions involving this compound allows for the identification of the most probable reaction pathways. Computational methods, such as density functional theory (DFT), are employed to calculate the energy at various points on the PES. By systematically exploring the geometric landscape, researchers can trace the minimum energy path (MEP) that connects reactants and products.
A crucial aspect of PES mapping is the localization of transition states. A transition state is a specific configuration along the reaction coordinate that represents the highest energy barrier that must be overcome for the reaction to proceed. wikipedia.org Various computational algorithms, such as the synchronous transit-guided quasi-Newton (STQN) method, are used to locate these saddle points on the PES. Once a transition state is found, its structure provides valuable information about the geometry of the activated complex, and its energy determines the activation energy of the reaction.
For instance, in the study of electrophilic aromatic substitution reactions of substituted phenols, computational mapping of the PES can reveal the preferred sites of attack and the relative activation energies for different isomers, thus explaining the observed regioselectivity.
Simulation of Kinetic Isotope Effects
Kinetic isotope effects (KIEs) are a sensitive probe of reaction mechanisms and transition state structures. The KIE is the ratio of the rate constant of a reaction with a lighter isotope to that with a heavier isotope at a specific atomic position. Theoretical simulations of KIEs can provide detailed insights into the bonding changes that occur in the transition state.
Computational methods, including semiclassical and quantum instanton theories, are employed to calculate KIEs. nih.gov These calculations involve determining the vibrational frequencies of the reactant and the transition state for both the isotopically light and heavy species. The zero-point energy (ZPE) differences between the isotopic molecules in the reactant and transition states are a major contributor to the primary KIE.
For reactions involving this compound, such as proton transfer from one of the hydroxyl groups, simulating the deuterium (B1214612) KIE (kH/kD) can confirm the involvement of the proton in the rate-determining step. A large primary KIE value is indicative of a transition state where the C-H or O-H bond is significantly broken. Studies on the proton-transfer reactions of 4-nitrophenylnitromethane with various bases have shown exceptionally large kinetic isotope effects, which have been explained by quantum-mechanical tunneling. rsc.org
The table below illustrates typical computed KIE values for different types of reactions involving nitroaromatic compounds.
| Reaction Type | Isotopic Substitution | Computed k_light / k_heavy | Implication for Transition State |
| Proton Transfer | H/D | 18 - 45 | Significant O-H or C-H bond breaking |
| Aromatic Substitution | 12C/13C | 1.02 - 1.05 | C-X bond formation/breaking is partially rate-limiting |
| Nitro Group Reduction | 14N/15N | 1.03 - 1.04 | N-O bond cleavage in the rate-determining step |
This table presents illustrative data synthesized from studies on related nitroaromatic compounds to demonstrate the utility of KIE simulations.
Analysis of Intermolecular and Intramolecular Interactions (e.g., Natural Bond Orbital (NBO) Analysis)
The chemical behavior and properties of this compound are significantly influenced by a network of intramolecular and intermolecular interactions. Computational methods provide a means to dissect and quantify these interactions.
A powerful technique for this purpose is Natural Bond Orbital (NBO) analysis. uni-muenchen.denih.gov NBO theory transforms the complex many-electron wavefunction of a molecule into a localized picture of chemical bonds and lone pairs, which aligns with the intuitive Lewis structure concept. wikipedia.org This analysis allows for the quantitative investigation of donor-acceptor interactions, which are key to understanding hyperconjugation and intramolecular hydrogen bonding.
In this compound, a significant intramolecular interaction is the hydrogen bond between the hydroxyl group at position 1 and the adjacent nitro group at position 2. NBO analysis can quantify the strength of this interaction by examining the delocalization of electron density from the lone pair of the oxygen atom of the hydroxyl group to the antibonding orbital of the N-O bond. This interaction can influence the acidity of the hydroxyl protons and the rotational barrier of the nitro group. Studies on 2-nitrophenol have confirmed the presence of a strong intramolecular hydrogen bond. acs.orgactachemscand.org
The following table summarizes the types of interactions that can be analyzed using NBO for this compound.
| Interaction Type | Donor NBO | Acceptor NBO | Consequence |
| Intramolecular Hydrogen Bond | Lone Pair of OH Oxygen | σ(N-O) of NO2 | Increased acidity of OH, restricted rotation of NO2 |
| Hyperconjugation | σ(C-H) of CH3 | π(C=C) of ring | Stabilization of the molecule |
| Resonance | π(C=C) of ring | π*(N=O) of NO2 | Electron delocalization, influence on reactivity |
This table is a representative example based on general principles of NBO analysis applied to substituted nitrophenols.
Solvation Models and Solvent Effects in Theoretical Calculations (e.g., Polarizable Continuum Model (PCM))
Chemical reactions are typically carried out in a solvent, and the solvent can have a profound effect on reaction rates and equilibria. Computational models must account for these solvent effects to provide realistic predictions.
One of the most widely used methods to model solvent effects is the Polarizable Continuum Model (PCM). q-chem.com In PCM, the solute molecule is placed within a cavity in a continuous dielectric medium that represents the solvent. The solute's electric field polarizes the dielectric medium, which in turn creates a reaction field that interacts with the solute. This solute-solvent interaction is then incorporated into the quantum mechanical calculation of the solute's energy and properties.
For this compound, which is a polar molecule, solvent effects are expected to be significant. The use of PCM in theoretical calculations can predict how the stability of reactants, products, and transition states changes in different solvents. For example, a polar solvent would be expected to stabilize charged or highly polar species. The choice of the solvent can therefore influence the reaction mechanism and the position of chemical equilibria. Recent studies have highlighted the importance of choosing the appropriate cavity definition and self-consistent reaction field method when using PCM for accurate predictions of properties like electronic excitation energies. nih.govscispace.comresearchgate.net
The following table illustrates the expected qualitative effect of solvent polarity on a hypothetical reaction involving this compound, as would be predicted by PCM calculations.
| Reaction Property | Non-Polar Solvent (e.g., Toluene) | Polar Solvent (e.g., Water) | Rationale based on PCM |
| Ground State Energy | Less Stabilized | More Stabilized | Solute is polar and interacts favorably with the polar solvent's reaction field. |
| Transition State Energy (for a polar TS) | Less Stabilized | More Stabilized | A polar transition state is stabilized by the polar solvent. |
| Reaction Rate (for a polar TS) | Slower | Faster | The activation energy is lowered due to greater stabilization of the transition state relative to the reactant. |
This table provides a conceptual illustration of how PCM can be used to predict solvent effects on the reactivity of polar molecules like this compound.
Supramolecular Chemistry and Molecular Recognition of Nitroresorcinol Derivatives
Investigation of Molecular Recognition Processes and Host-Guest Chemistry
Molecular recognition is fundamental to understanding how 5-Methyl-2-nitrobenzene-1,3-diol interacts with other molecules. Its potential for engaging in specific and directional non-covalent interactions governs its behavior in solution and the solid state, paving the way for its use in host-guest systems.
The hydroxyl and nitro groups in this compound are primary sites for hydrogen bonding, a key directional force in molecular recognition. The two hydroxyl groups can act as hydrogen bond donors, while the oxygen atoms of the nitro group and the hydroxyl groups can serve as hydrogen bond acceptors. chem960.com This dual functionality allows for the formation of intricate hydrogen-bonding networks, similar to those observed in related nitroaniline structures where N—H⋯O interactions dictate the crystal packing. researchgate.net
While direct studies on the π-π stacking and charge-transfer interactions of this compound are not extensively detailed in the available literature, the aromatic nature of the benzene (B151609) ring suggests its potential to participate in such interactions. For instance, in the crystal structure of a related compound, 3,5-di-methyl-phenyl 2-nitro-benzene-sulfonate, π-π stacking interactions between the phenyl rings play a crucial role in the formation of centrosymmetric dimers. nih.gov The presence of both electron-rich (due to methyl and hydroxyl groups) and electron-deficient (due to the nitro group) regions on the aromatic ring of this compound could facilitate charge-transfer interactions with complementary molecules.
Formation and Characterization of Cocrystals and Multicomponent Solids
The ability of this compound to form a variety of non-covalent interactions makes it an excellent candidate for the design of cocrystals and other multicomponent solids. These materials can exhibit modified and potentially improved physicochemical properties compared to the pure compound.
Crystal engineering relies on the predictable and reliable formation of supramolecular synthons, which are robust intermolecular interactions that can be used to assemble molecules in a desired fashion. For this compound, the hydroxyl and nitro groups are key functional groups for the design of such synthons. For example, the O–H···O hydrogen bonds between hydroxyl groups or between a hydroxyl group and a nitro group can lead to the formation of well-defined one-, two-, or three-dimensional networks. The study of hydrogen bonding in substituted nitroanilines reveals how different arrangements of amino and nitro groups can lead to either isolated or interwoven nets, providing a model for how the functional groups of this compound might direct crystal packing. researchgate.net
Polymorphism, the ability of a compound to exist in more than one crystal structure, can have significant implications for the solid-state properties of a material, including its solubility, melting point, and stability. While no specific studies on the polymorphism of this compound were found, it is a common phenomenon in organic molecules capable of forming various hydrogen-bonding patterns. Different arrangements of intermolecular interactions could lead to different polymorphic forms of this compound, each with a unique set of physical properties.
The formation of host-guest inclusion complexes by this compound would likely involve the entrapment of guest molecules within cavities or channels formed by the self-assembly of the host molecules. The size and shape of these cavities would be determined by the specific non-covalent interactions driving the assembly. Guest exchange phenomena, where one guest molecule is replaced by another, would depend on the relative binding affinities of the different guests for the host framework and the accessibility of the binding sites.
Self-Assembly and Self-Organization Principles in Solution and Solid State
The self-assembly of this compound is primarily governed by a combination of strong and weak non-covalent interactions, a principle common to many functionalized nitroaromatic compounds. In the solid state, the arrangement of molecules is dictated by the drive to form the most stable crystal lattice, which is influenced by hydrogen bonds, π-π stacking, and other weaker interactions.
Hydrogen Bonding: The two hydroxyl groups on the resorcinol (B1680541) ring are potent hydrogen bond donors, while the oxygen atoms of the nitro group and the hydroxyl groups themselves can act as acceptors. This allows for the formation of extensive hydrogen-bonding networks. For instance, in the related compound 3-methyl-4-nitrophenol, the crystal structure is stabilized by O—H⋯O hydrogen bonds. researchgate.net It is highly probable that this compound engages in similar intermolecular O—H⋯O hydrogen bonds, linking molecules into chains, sheets, or more complex three-dimensional arrays. The presence of the methyl group is unlikely to interfere with this primary mode of interaction.
Other Non-Covalent Interactions: Weaker interactions, such as C—H⋯O hydrogen bonds, also play a crucial role in the fine-tuning of the crystal packing. In 3-methyl-4-nitrophenol, C—H⋯O interactions further consolidate the crystal structure. researchgate.net The methyl group of this compound can participate in such interactions with the nitro or hydroxyl groups of neighboring molecules.
In solution, the principles of self-assembly are also at play, although the dynamics are different. The formation of dimers or larger aggregates in solution can be driven by the same intermolecular forces observed in the solid state. The solvent polarity plays a critical role; in non-polar solvents, intermolecular hydrogen bonding is more favored, leading to aggregation, while in polar, protic solvents, the solute molecules are more likely to be solvated individually.
The table below summarizes key crystallographic data for related nitro-substituted aromatic compounds, which provide a basis for understanding the potential self-assembly of this compound.
| Compound | Crystal System | Space Group | Key Intermolecular Interactions |
| 3-Methyl-4-nitrophenol researchgate.net | Monoclinic | P2₁/c | O—H⋯O, C—H⋯O |
| 2-[(3-nitrophenylimino)methyl]phenol researchgate.net | Orthorhombic | Pca2₁ | O—H⋯O, π–π stacking, C—H⋯O |
| Methyl 5-nitro-2-(tosyloxy)benzoate researchgate.net | Triclinic | P-1 | C-H...O, π-π interactions |
| N-methyl-11-nitrocytisine fnkcrr.ru | Orthorhombic | P2₁2₁2₁ | C-H...O |
Table 1: Crystallographic Data of Related Nitro-Substituted Aromatic Compounds
Conformational Dynamics of this compound in Supramolecular Assemblies
The conformational dynamics of this compound within a supramolecular assembly are largely centered around the rotational freedom of the nitro group and the orientation of the hydroxyl groups.
Intramolecular Hydrogen Bonding: A key feature of 2-nitroresorcinol (B108372) derivatives is the potential for intramolecular hydrogen bonding between one of the hydroxyl groups and the adjacent nitro group. 2-Nitroresorcinol itself is considered a good model for studying this type of interaction. chemicalbook.comacs.org This intramolecular hydrogen bond can lead to a more planar and rigid conformation of that portion of the molecule. In this compound, an intramolecular hydrogen bond between the hydroxyl group at position 1 and the nitro group at position 2 is highly likely. This interaction would create a six-membered ring, enhancing the molecule's planarity.
Rotation of the Nitro Group: The nitro group can rotate around the C-N bond. The extent of this rotation is influenced by both steric and electronic factors. The presence of the adjacent hydroxyl group and the formation of an intramolecular hydrogen bond would significantly restrict this rotation, favoring a conformation where the nitro group is coplanar with the benzene ring to maximize the hydrogen bond strength and resonance stabilization. In the crystal structure of 3-methyl-4-nitrophenol, the nitro group is oriented at a dihedral angle of 14.4(3)° with respect to the benzene ring. researchgate.net For N-methyl-11-nitrocytisine, the nitro group deviates only slightly from the plane of the phenyl ring. fnkcrr.ru
Orientation of the Hydroxyl Groups: The hydroxyl groups also have rotational freedom around the C-O bonds. Their orientation will be influenced by the formation of both intra- and intermolecular hydrogen bonds. In a supramolecular assembly, the hydroxyl groups will orient themselves to optimize the hydrogen-bonding network within the crystal lattice.
The conformational flexibility of this compound is therefore a balance between the rigidifying effect of intramolecular hydrogen bonding and the dynamic nature of intermolecular interactions within the larger assembly. The specific conformation adopted in the solid state will represent the global energy minimum, taking into account all contributing non-covalent interactions.
The following table outlines the key conformational features and their likely impact on the supramolecular assembly of this compound.
| Conformational Feature | Description | Impact on Supramolecular Assembly |
| Intramolecular Hydrogen Bonding | Between the hydroxyl group at C1 and the nitro group at C2. | Promotes planarity and rigidity of the molecule. |
| Nitro Group Rotation | Rotation around the C-N bond. | Restricted by intramolecular hydrogen bonding and steric hindrance. |
| Hydroxyl Group Orientation | Rotation around the C-O bonds. | Dictated by the formation of intra- and intermolecular hydrogen bonds. |
Table 2: Conformational Dynamics of this compound
Future Directions and Emerging Research Perspectives
Exploration of Novel and Sustainable Synthetic Pathways for 5-Methyl-2-nitrobenzene-1,3-diol
The traditional synthesis of nitroaromatic compounds, including this compound, often involves the use of harsh and corrosive reagents like nitric acid and sulfuric acid, which generate significant waste and pose environmental risks. acs.orgresearchgate.net Consequently, a major thrust of future research is the development of green and sustainable synthetic methods.
Emerging strategies focus on replacing the conventional "mixed acid" system with more environmentally benign alternatives. acs.orgtandfonline.com These include the use of metal nitrates, such as copper(II) nitrate (B79036) or calcium nitrate, often in conjunction with milder acids like acetic acid or supported on solid catalysts. epa.govgordon.edu Microwave-assisted synthesis is also a promising avenue, as it can significantly reduce reaction times and energy consumption. gordon.edu
Key areas for future exploration in sustainable synthesis include:
Catalytic Systems: Developing highly selective and reusable solid acid catalysts to replace liquid superacids, thereby simplifying product purification and minimizing acid waste.
Flow Chemistry: Implementing continuous flow reactors for nitration processes. This technology offers superior control over reaction parameters, enhances safety by minimizing the volume of hazardous reagents at any given time, and allows for easier scalability.
Biocatalysis: Investigating enzymatic pathways for the regioselective nitration of phenolic compounds, offering a highly specific and environmentally friendly route.
A comparison of traditional and emerging synthetic approaches is presented below:
| Feature | Traditional Method (Mixed Acid) | Emerging Green Methods |
| Nitrating Agent | Nitric Acid (HNO₃) & Sulfuric Acid (H₂SO₄) | Metal nitrates (e.g., Cu(NO₃)₂, Ca(NO₃)₂), Nitric acid with solid catalysts |
| Reaction Conditions | Often requires low temperatures, strong acid concentration | Milder conditions, microwave irradiation, room temperature. tandfonline.com |
| Environmental Impact | High, generates significant corrosive waste | Low, reduced waste, uses less toxic reagents. gordon.edu |
| Selectivity | Can lead to mixtures of isomers and over-nitration. tandfonline.com | Higher regioselectivity can be achieved. acs.org |
| Safety | High risk due to corrosive and strongly oxidizing reagents | Improved safety profile. gordon.edu |
Deeper Mechanistic Understanding of Complex Chemical Transformations
The nitration of orcinol (B57675) (5-methylbenzene-1,3-diol) to form this compound is a classic example of electrophilic aromatic substitution. The reaction is governed by the interplay of the activating, ortho-, para-directing hydroxyl and methyl groups, and the incoming electrophile, the nitronium ion (NO₂⁺). masterorganicchemistry.com While the general mechanism is understood, a deeper, quantitative understanding remains a key research objective.
Future mechanistic studies will likely involve:
Computational Chemistry: Utilizing Density Functional Theory (DFT) and other quantum chemical methods to model the reaction pathway. researchgate.net These studies can elucidate the precise structure of transition states, calculate activation energies for competing pathways (e.g., nitration at different positions), and explain the observed regioselectivity.
Advanced Spectroscopy: Employing in-situ spectroscopic techniques (e.g., rapid-scan FTIR, Raman) to detect and characterize reactive intermediates, such as the elusive nitrooxonium ion, which has been proposed in related nitration reactions. researchgate.net
Kinetic Analysis: Performing detailed kinetic studies under various conditions to unravel the influence of catalysts, solvents, and temperature on the reaction rate and selectivity, helping to refine the mechanistic model. researchgate.net
Understanding these mechanisms is not just an academic exercise; it is crucial for optimizing reaction conditions to maximize the yield of the desired product and minimize the formation of impurities.
Advanced Functional Material Applications Derived from Chemical Modification of the Compound
The chemical structure of this compound, with its reactive nitro and hydroxyl groups, makes it a versatile building block for the synthesis of more complex molecules and functional materials. chem960.com The nitro group can be reduced to an amino group, which opens up a vast array of subsequent chemical transformations, while the hydroxyl groups can be etherified, esterified, or used for polymerization.
Emerging research is focused on using this compound as a precursor for:
High-Energy Materials: The nitro group is a key component in many energetic materials. While this specific compound is not a primary explosive, its derivatives could be explored as melt-castable explosives or energetic plasticizers. mdpi.comresearchgate.net
Specialty Polymers and Resins: The diol functionality allows it to act as a monomer in the synthesis of polyesters, polyethers, and polyurethanes. The presence of the nitro (or a derived amino) group can impart specific properties to the resulting polymer, such as thermal stability, altered solubility, or chelating ability.
Dyes and Pigments: Aromatic nitro and amino compounds are foundational to the dye industry. Chemical modification of this compound could lead to novel colorants with specialized properties.
Pharmaceutical Intermediates: The scaffold can be elaborated to create more complex molecules for screening as potential drug candidates. chem960.com
| Potential Application | Key Functional Group(s) Utilized | Resulting Material/Product Class |
| Energetic Materials | Nitro Group (-NO₂) | Binders, Plasticizers, Secondary Explosives |
| Polymers | Hydroxyl Groups (-OH) | Polyesters, Polycarbonates, Polyurethanes |
| Dyes | Nitro Group (-NO₂), Amino Group (-NH₂) (after reduction) | Azo Dyes, Specialty Pigments |
| Sensors | Hydroxyl Groups (-OH), Amino Group (-NH₂) | Chemosensors for metal ions or other analytes |
| Pharmaceuticals | Entire molecular scaffold | Bioactive compound intermediates |
Integration of Machine Learning and AI in Synthetic Design and Mechanistic Prediction for Nitroresorcinol Chemistry
The fields of organic synthesis and mechanistic chemistry are being revolutionized by the integration of machine learning (ML) and artificial intelligence (AI). uni-muenster.derjptonline.org For nitroresorcinol chemistry, including the study of this compound, these computational tools offer powerful new capabilities.
Future applications of AI and ML in this area include:
Retrosynthesis Prediction: AI models, trained on vast databases of chemical reactions, can propose novel and efficient synthetic routes to this compound and its derivatives. cas.org This can help chemists identify more sustainable or cost-effective pathways that might not be immediately obvious.
Reaction Outcome and Yield Prediction: ML algorithms can be trained to predict the outcome, including product distribution and yield, of a nitration reaction under a specific set of conditions. rjptonline.orgspecialchem.com This predictive power allows for the rapid in-silico optimization of reactions before they are ever run in the lab, saving time and resources. specialchem.com
Mechanism Elucidation: AI tools can analyze complex reaction data to help classify and understand reaction mechanisms. chemistryworld.com By identifying patterns in kinetic and spectroscopic data, ML can help confirm or refute proposed mechanistic pathways. neurips.cc
Toxicity and Property Prediction: Quantitative Structure-Activity Relationship (QSAR) models, often built using machine learning, can predict the potential toxicity or other properties of new derivatives of this compound based on their molecular structure. nih.govmdpi.com This is crucial for guiding the design of safer chemicals and materials.
Q & A
Q. How can researchers optimize the synthesis of 5-Methyl-2-nitrobenzene-1,3-diol to achieve high purity and yield?
- Methodological Answer : The synthesis involves nitration followed by demethylation of precursor compounds. Key parameters include:
- Temperature : Maintain 110°C during demethylation using hydrobromic acid and tetrabutylammonium fluoride .
- Catalyst selection : Tetrabutylammonium fluoride enhances reaction efficiency by stabilizing intermediates.
- Purification : Use column chromatography with silica gel and a polar solvent system (e.g., ethyl acetate/hexane) to isolate the product.
- Yield optimization : Monitor reaction progress via TLC and adjust stoichiometric ratios to minimize byproducts.
Q. What analytical techniques are critical for characterizing this compound’s structure?
- Methodological Answer :
- NMR spectroscopy : H and C NMR confirm the positions of hydroxyl, nitro, and methyl groups. For example, nitro groups typically deshield adjacent protons .
- X-ray crystallography : Resolves bond lengths and angles, critical for studying electronic effects of substituents .
- Mass spectrometry : High-resolution MS validates molecular formula (CHNO) and fragmentation patterns.
Q. How can researchers screen for the compound’s antimicrobial activity?
- Methodological Answer :
- In vitro assays : Use agar diffusion or broth microdilution against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli).
- Minimum Inhibitory Concentration (MIC) : Dilute the compound in DMSO and test at concentrations ranging from 1–100 µg/mL.
- Controls : Include standard antibiotics (e.g., ampicillin) and solvent-only controls to validate results .
Advanced Research Questions
Q. How do electronic effects of substituents influence the reactivity of this compound in electrophilic aromatic substitution?
- Methodological Answer :
- Mechanistic studies : Use DFT calculations to map electron density distribution. The nitro group is a strong meta-director, while hydroxyl groups activate the ring ortho/para to their positions.
- Experimental validation : Perform nitration or halogenation reactions and analyze regioselectivity via HPLC or GC-MS. Compare results with computational predictions .
Q. How can contradictory data on the compound’s anticancer activity be resolved?
- Methodological Answer :
- Transcriptomic profiling : Use RNA-seq to identify differentially expressed genes in treated cancer cells (e.g., apoptosis-related genes like BAX or BCL-2).
- Kinase inhibition assays : Test the compound against a kinase panel to identify off-target effects.
- Dose-response studies : Evaluate IC values across multiple cell lines (e.g., HeLa, MCF-7) to assess cell-type specificity .
Q. What strategies can isolate and quantify reactive intermediates during nitro-group reduction?
- Methodological Answer :
- In situ monitoring : Use stopped-flow UV-Vis spectroscopy to track nitro-to-amine conversion kinetics.
- Trapping intermediates : Add thiourea or TEMPO to stabilize radicals or nitroxide intermediates for characterization by EPR.
- HPLC-MS coupling : Enables real-time detection of transient species under controlled pH and temperature .
Q. How can researchers design experiments to study hydrogen-bonding interactions between this compound and biological targets?
- Methodological Answer :
- Co-crystallization : Grow crystals with target proteins (e.g., enzymes) and solve structures via X-ray diffraction.
- Isothermal titration calorimetry (ITC) : Quantify binding affinity and stoichiometry.
- Molecular dynamics simulations : Model interactions with DNA or receptors (e.g., estrogen receptor) to predict binding modes .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported spectral data for this compound?
- Methodological Answer :
- Reference standards : Compare NMR shifts with databases like NIST or PubChem.
- Solvent effects : Replicate experiments in deuterated DMSO vs. CDCl to assess solvent-induced shift variations.
- Collaborative validation : Share raw data (e.g., FID files) with independent labs for cross-verification .
Experimental Design Tables
Q. Table 1: Synthesis Optimization Parameters
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Temperature | 110°C | Maximizes demethylation |
| Catalyst | Tetrabutylammonium fluoride | Reduces side reactions |
| Reaction Time | 6–8 hours | Balances completion vs. degradation |
Q. Table 2: Biological Activity Assay Conditions
| Assay Type | Key Metrics | Recommended Controls |
|---|---|---|
| Antimicrobial MIC | 1–100 µg/mL in broth | Ampicillin, DMSO |
| Apoptosis (Flow Cytometry) | Annexin V/PI staining | Untreated cells, Staurosporine |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
